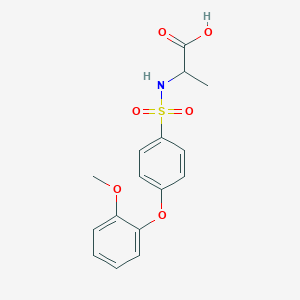

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Description

Properties

IUPAC Name |

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S/c1-11(16(18)19)17-24(20,21)13-9-7-12(8-10-13)23-15-6-4-3-5-14(15)22-2/h3-11,17H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWHLOBHPRYVHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241950 | |

| Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008052-20-7 | |

| Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008052-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine typically involves the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methoxyphenol with 4-bromophenylsulfonyl chloride in the presence of a base such as potassium carbonate. This reaction yields 4-(2-methoxyphenoxy)phenylsulfonyl chloride.

Coupling with Alanine: The phenoxy intermediate is then coupled with alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of 4-(2-hydroxyphenoxy)phenylsulfonylalanine.

Reduction: Formation of 4-(2-methoxyphenoxy)phenylsulfidealanine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxy and methoxy groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine becomes evident when compared to analogous sulfonamide-alanine derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

*Predicted based on structural analogs.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity: The 2-methoxyphenoxy group in the target compound provides balanced lipophilicity (LogP 3.71), whereas the tert-butyl derivative (LogP ~4.5 estimated) is more hydrophobic due to its nonpolar substituent .

Electronic and Steric Modifications: Replacement of methoxy with chloro (e.g., in N-([4-(2-chlorophenoxy)phenyl]sulfonyl)alanine) introduces strong electron-withdrawing effects, which may enhance stability in oxidative environments or pesticidal activity . The β-alanine variant’s flexible backbone could improve binding to elongated protein pockets compared to the rigid α-alanine structure .

Biological Relevance: Compounds with 4-methoxyphenyl groups (e.g., ) exhibit simpler structures but lack the conformational diversity provided by the 2-methoxyphenoxy moiety in the target compound. The tert-butyl derivative’s steric bulk may limit membrane permeability but improve target specificity in enzyme inhibition .

Research Implications and Gaps

While this compound shows promise in structure-activity relationship (SAR) studies, further research is needed to:

- Clarify its stereochemical configuration and impact on bioactivity.

- Compare its pharmacokinetic properties (e.g., metabolic stability) with β-alanine and chlorinated analogs.

- Explore applications in drug discovery (e.g., protease inhibitors) or agrochemicals (herbicide adjuvants) .

Biological Activity

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine, also known as Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-, is a synthetic organic compound that has garnered attention due to its potential therapeutic properties. This compound features a unique structure combining an alanine moiety, a sulfonyl group, and a methoxyphenoxy group, which may contribute to its biological activity.

Chemical Structure and Properties

- Molecular Formula : C16H17NO4S

- Molar Mass : Approximately 351.37 g/mol

- Structural Characteristics :

- The presence of the methoxy group enhances lipophilicity, potentially facilitating membrane penetration.

- The sulfonyl group is known for its role in modulating biological interactions, particularly with enzymes and receptors.

Potential Therapeutic Properties

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pathways associated with inflammation, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Properties : There is emerging evidence that this compound could have anticancer effects, potentially by modulating cell signaling pathways involved in tumor progression .

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects .

While the exact mechanisms remain under investigation, it is hypothesized that this compound interacts with biological targets through:

- Binding to Enzymes : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.

- Modulation of Receptor Activity : The structural features may allow it to bind to receptors, influencing cellular responses.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Alanine,N-[[4-(2-hydroxyphenoxy)phenyl]sulfonyl]- | Hydroxy instead of methoxy group | Potentially different biological activity due to hydroxyl presence |

| Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfide]- | Sulfide instead of sulfonyl group | May exhibit different reactivity patterns |

| Alanine,N-[[4-(2-methoxyphenoxy)phenyl]thio]- | Thioether linkage | Different stability and interaction profiles |

The combination of both methoxy and sulfonyl groups in this compound may enhance its stability and specificity in biological interactions compared to its analogues .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- A study on amino acid-based antimicrobial agents highlighted the potential of sulfonamide derivatives in inhibiting bacterial growth, suggesting a pathway for developing new antimicrobial therapies .

- Research into other sulfonamide compounds has indicated their efficacy in treating endothelin-mediated disorders, showcasing the therapeutic potential of sulfonamide structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.